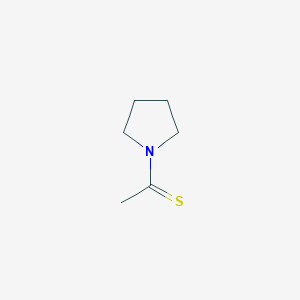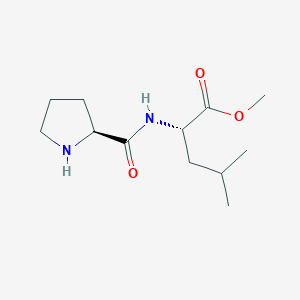![molecular formula C20H24ClN B14142733 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine CAS No. 896819-67-3](/img/structure/B14142733.png)
1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine typically involves the reaction of 4-chlorobenzyl chloride with phenylbutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then cyclized using a suitable cyclizing agent to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)pyrrolidine: Similar structure with two chlorine atoms on the phenyl ring.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Contains a pyrazoline ring instead of a pyrrolidine ring.
1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine: Contains a tert-butyl group and a methoxy group.
Uniqueness: 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylbutyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
896819-67-3 |
|---|---|
Molecular Formula |
C20H24ClN |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-4-phenylbutyl]pyrrolidine |
InChI |
InChI=1S/C20H24ClN/c21-20-10-8-18(9-11-20)19(12-15-22-13-4-5-14-22)16-17-6-2-1-3-7-17/h1-3,6-11,19H,4-5,12-16H2 |
InChI Key |
CVFDUSPRRDVDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


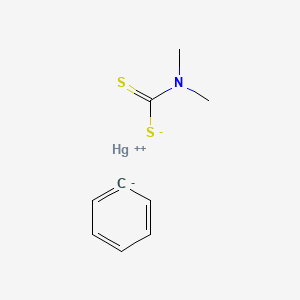
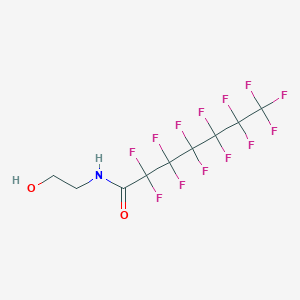
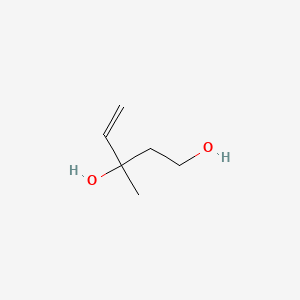
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

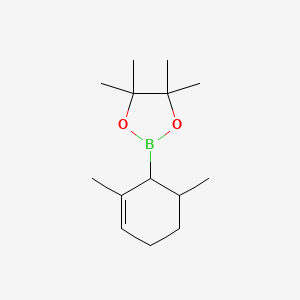
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)

